2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole is a synthetic organic compound characterized by a unique molecular structure that includes a benzimidazole core, a chloro substituent, and a trimethylsilanyl group. Its chemical formula is , and it has been assigned the CAS number 841200-42-8. This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial and anticancer properties .
The synthesis of 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole typically involves the reaction of 2-chlorobenzimidazole with a trimethylsilanyl-ethoxy-methyl reagent. A common synthetic route employs sodium hydride as a base in tetrahydrofuran as the solvent, with the reaction conducted at low temperatures to control reactivity and selectivity .
Industrial production methods are less documented but would likely involve scaling up these procedures using continuous flow reactors and advanced purification techniques such as chromatography .
The molecular structure of 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole features:
This compound's unique combination of functional groups contributes to its reactivity and potential applications in various chemical processes .
2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole can undergo several types of chemical reactions:
The mechanism of action for compounds containing benzimidazole cores often involves interaction with biological macromolecules such as DNA. These compounds can inhibit DNA synthesis by binding to specific sites within the DNA structure, particularly at the minor groove, leading to disruption in replication processes. This mechanism is significant for their potential use in cancer therapeutics .
2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole has several notable applications:
The compound is systematically named as 2-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole according to IUPAC conventions. This nomenclature specifies:
Alternative names and identifiers include:
Table 1: Synonyms and Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole |
| Canonical SMILES | CSi(C)CCOCN1C(Cl)=NC2=CC=CC=C12 |
| InChI Key | MTBFHRDRUBNDLV-UHFFFAOYSA-N |
| Molecular Formula | C₁₃H₁₉ClN₂OSi |
| Molecular Weight | 282.85 g/mol |
The benzimidazole core exhibits near-perfect planarity, with bond lengths and angles consistent with aromatic heterocycles. Key structural features include:
Computational analyses reveal:
Table 2: Computed Molecular Properties
| Property | Value | Method |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 27.1 Ų | Cactvs 3.4.8.18 |
The 2-chloro substituent exerts significant electron-withdrawing effects on the benzimidazole system:
Biological studies on related 2-chloro-benzimidazoles show:
The SEM group ([C₆H₁₅ClOSi]) serves as a base-labile N-protecting group with unique stability features:
Table 3: SEM Deprotection Methods
| Reagent | Conditions | Application |
|---|---|---|
| Tetrabutylammonium Fluoride | THF, 25°C, 12 h | Standard deprotection |
| Magnesium Bromide | CH₂Cl₂, 0°C, 30 min | Acid-sensitive substrates |
| Boron Trifluoride Etherate | Anisole, 25°C, 2 h | SEM removal in peptides |
In angiotensin II receptor antagonist synthesis, SEM protection enables:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1